molecular formula C17H22N2O4 B1462776 Boc-4-methyl-DL-tryptophan CAS No. 1219232-56-0

Boc-4-methyl-DL-tryptophan

Cat. No. B1462776
CAS RN: 1219232-56-0
M. Wt: 318.4 g/mol
InChI Key: JEWGAIHROWITPG-UHFFFAOYSA-N
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Description

Boc-4-methyl-DL-tryptophan is a chemical compound with the molecular formula C17H22N2O4 . It has a molecular weight of 318.37 and is a white to pale white solid . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-4-methyltryptophan .


Molecular Structure Analysis

The InChI code for Boc-4-methyl-DL-tryptophan is 1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Boc-4-methyl-DL-tryptophan has a predicted boiling point of 544.19°C at 760 mmHg . It has a predicted density of 1.24 g/cm³ and a predicted refractive index of n20D 1.60 .

Scientific Research Applications

Peptide Synthesis

Boc-4-methyl-DL-tryptophan is commonly used in peptide synthesis to construct peptides with specific structures and sequences .

Cell Metabolism Research

The two-photon excitation autofluorescence lifetime of tryptophan is used to probe cell metabolism. The fluorescence lifetime of tryptophan is highly sensitive to changes in molecular conformation and the environment .

Cancer Research

Boc-4-methyl-DL-tryptophan is being studied for its potential use in cancer treatment. It’s used to track the therapeutic effect of the tumor immunotherapy drug 1-MT for HeLa cells .

Autoimmune Disorders

Research is being conducted on the use of Boc-4-methyl-DL-tryptophan in the treatment of autoimmune disorders .

Genetic Transformation in Plants

A novel selection system for plant genetic transformation was developed based on the enzyme tryptophan decarboxylase (TDC). This enzyme converts the toxic tryptophan analogue 4-methyl tryptophan (4-mT) into the non-toxic compound 4-methyl tryptamine .

Study of Protein Degradation

The compound is used to clarify the mechanism of loss of Trp residues in proteins exposed to peroxynitrite. The Trp residues in bovine serum albumin and collagen IV were decreased by peroxynitrite treatment .

Safety and Hazards

Boc-4-methyl-DL-tryptophan is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Boc-4-methyl-DL-tryptophan is a derivative of tryptophan . It primarily targets the ATB0,±specific glycine uptake system . This system plays a crucial role in the regulation of glycine levels in the body, which is an important neurotransmitter in the central nervous system.

Mode of Action

Boc-4-methyl-DL-tryptophan acts as an inhibitor of the ATB0,±specific glycine uptake system . By binding to this system, it prevents the uptake of glycine, thereby increasing the concentration of glycine in the synaptic cleft and enhancing its neurotransmitter activity.

Biochemical Pathways

The primary biochemical pathway affected by Boc-4-methyl-DL-tryptophan is the glycine neurotransmission pathway . By inhibiting the uptake of glycine, it disrupts the normal functioning of this pathway, leading to increased levels of glycine in the synaptic cleft and enhanced neurotransmission.

Pharmacokinetics

It is known that the compound has a molecular weight of 31837 , which suggests that it may have good bioavailability due to its relatively small size. It is also known to be stable at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the ATB0,±specific glycine uptake system by Boc-4-methyl-DL-tryptophan leads to increased levels of glycine in the synaptic cleft . This can enhance the neurotransmitter activity of glycine, potentially leading to changes in neural signaling and function.

properties

IUPAC Name

3-(4-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-14(10)11(9-18-12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWGAIHROWITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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